molecular formula C8H6BrN3O2 B3108189 Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate CAS No. 1638767-47-1

Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate

Cat. No.: B3108189
CAS No.: 1638767-47-1
M. Wt: 256.06
InChI Key: KDGQYLHNPGFXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS: 1638767-47-1) is a brominated pyrrolopyrimidine derivative featuring a methyl ester at position 4 and a bromine atom at position 3. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and anticancer agents. Its structure enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactive bromine substituent, while the ester group allows further functionalization via hydrolysis or amidation .

Properties

IUPAC Name

methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)6-5-4(9)2-10-7(5)12-3-11-6/h2-3H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGQYLHNPGFXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CNC2=NC=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401156737
Record name 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, 5-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401156737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638767-47-1
Record name 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, 5-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638767-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, 5-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401156737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate typically involves the bromination of pyrrolo[2,3-D]pyrimidine derivatives followed by esterification. One common method involves the reaction of 5-bromo-7H-pyrrolo[2,3-D]pyrimidine with methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields an aminopyrrolo[2,3-D]pyrimidine derivative .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The table below compares key structural analogues, focusing on substituent positions, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Key Substituents Applications/Significance References
Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate 1638767-47-1 C₈H₆BrN₃O₂ Br (C5), COOCH₃ (C4) Intermediate for kinase inhibitors; coupling reactions
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid 1638763-74-2 C₇H₄BrN₃O₂ Br (C5), COOH (C4) Precursor for amide derivatives; improved water solubility vs. methyl ester
Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate 40533-94-6 C₈H₈N₄O₂ NH₂ (C4), COOCH₃ (C5) Antiviral and antitumor agent development
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 94317-64-3 C₇H₆BrClN₃ Br (C5), Cl (C4), CH₃ (N7) Electrophilic scaffold for nucleophilic substitution reactions
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate Not Available C₉H₉N₃O₂ COOCH₂CH₃ (C4) Comparative ester hydrolysis studies; longer alkyl chain affects metabolic stability
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 1638761-56-4 C₇H₈BrN₄ Br (C5), NH₂ (C4), CH₃ (N7) Key intermediate in JAK/STAT inhibitor synthesis
4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine 1072027-36-1 C₁₅H₂₀BrN₅O₂ Br (C5), Boc-piperazinyl (C4) PROTACs and targeted protein degradation studies

Biological Activity

Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

  • Chemical Formula : C8_8H6_6BrN3_3O2_2
  • CAS Number : 1638767-47-1
  • Molecular Weight : 256.06 g/mol

This compound primarily targets CDK2 , a crucial regulator in the cell cycle. The compound inhibits CDK2 activity by binding to its ATP-binding site, preventing ATP from accessing the site and thus halting kinase activity. This inhibition leads to cell cycle arrest, particularly at the G1 phase, and can induce apoptosis in rapidly dividing cells such as cancer cells .

Cellular Effects

The compound has demonstrated significant effects on various cancer cell lines. For instance:

  • Cell Proliferation Inhibition : It has been shown to inhibit cell growth in MV4-11 cells with an IC50_{50} value of approximately 7.8 nM .
  • Cell Cycle Arrest : Flow cytometry assays revealed that treatment with this compound results in the arrest of MV4-11 cells at the G0/G1 phase and induces apoptosis .

Case Studies and Experimental Data

  • Inhibition of Cell Growth : A study evaluating a series of pyrrolo[2,3-D]pyrimidine derivatives found that this compound exhibited potent inhibition of specific enzymes involved in cancer progression, including PAK4 and CDK2 .
    CompoundTarget EnzymeIC50_{50} (nM)
    5nPAK42.7
    5oPAK420.2
    This compoundCDK27.8
  • Apoptosis Induction : Another study indicated that treatment with this compound led to increased levels of pro-apoptotic proteins such as Bax and caspase-3 while decreasing anti-apoptotic proteins like Bcl-2 in HepG2 cells, suggesting its potential for therapeutic applications in cancer treatment .
  • Cell Cycle Analysis : In laboratory settings, compounds similar to methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine have been shown to significantly alter cell cycle dynamics. For example, treated cell populations increased in the G0/G1 phase while decreasing in the S and G2/M phases compared to untreated controls .

Pharmacokinetics and Stability

The pharmacokinetic profile suggests that this compound possesses sufficient bioavailability to exert its biological effects effectively. However, its stability under laboratory conditions can vary; prolonged exposure may lead to degradation of its active form.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the pyrrolo[2,3-d]pyrimidine core. A common approach includes:

  • Step 1 : Bromination at the 5-position using reagents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) to avoid over-halogenation.
  • Step 2 : Esterification at the 4-position via nucleophilic substitution, often employing methyl iodide (MeI) in the presence of a base (e.g., Cs₂CO₃) in polar aprotic solvents like NMP (N-methylpyrrolidone).
  • Critical Conditions : Temperature control during bromination (<25°C) and stoichiometric excess of MeI (1.1–1.5 eq.) for esterification are crucial. Yields up to 81% have been reported under optimized protocols .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR are used to verify substitution patterns (e.g., bromine’s deshielding effect at C5 and the methyl ester at C4).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with ppm-level accuracy (e.g., [M+H]+ calculated vs. observed).
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly when substituents occupy sterically similar positions.
  • HPLC-PDA : Assesses purity (>95% threshold for research-grade material). These methods are routinely applied in studies of analogous compounds .

Q. How does the bromine substituent at the 5-position influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The 5-bromo group is a prime site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Its reactivity is enhanced by the electron-withdrawing pyrimidine ring, enabling Pd-catalyzed reactions at mild temperatures (60–80°C). Researchers should use Pd(PPh₃)₄ or XPhos precatalysts with aryl/heteroaryl boronic acids. Steric hindrance at C5 is minimal, allowing diverse functionalization .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and functionalization of this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and regioselectivity. For example:

  • Reaction Path Screening : ICReDD’s approach combines quantum chemistry with machine learning to identify optimal conditions (e.g., solvent polarity, catalyst loading) .
  • Substituent Effects : Computational modeling of electron density maps helps rationalize bromine’s directing effects in electrophilic substitutions. Tools like Gaussian or ORCA are recommended .

Q. What strategies resolve contradictions in reported yields for similar pyrrolo[2,3-d]pyrimidine derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Catalyst Efficiency : Pd-based catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) vary in turnover numbers.
  • Purification Methods : Column chromatography vs. recrystallization impacts recovery rates.
  • Side Reactions : Competing pathways (e.g., dehalogenation) can be minimized by inert atmospheres. Systematic DOE (Design of Experiments) is advised to isolate critical variables .

Q. How does this compound serve as a precursor in kinase inhibitor development?

  • Methodological Answer : The compound’s scaffold is a core structure for ATP-competitive kinase inhibitors. Key steps include:

  • Functionalization : Adding aryl/alkyl groups at C5 via cross-coupling to enhance target binding.
  • SAR Studies : Modifying the ester group (C4) to carboxamides improves solubility and bioavailability.
  • Biological Assays : IC₅₀ values against kinases (e.g., EGFR, VEGFR2) are measured using fluorescence polarization. Reported derivatives show nanomolar potency .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regiochemical fidelity?

  • Methodological Answer : Scale-up issues include:

  • Exothermic Reactions : Bromination requires precise temperature control to avoid decomposition.
  • Catalyst Cost : Transition-metal catalysts (Pd, Cu) necessitate recycling strategies.
  • Byproduct Formation : Use of scavengers (e.g., polymer-supported thiourea) minimizes impurities. Process analytical technology (PAT) ensures real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.